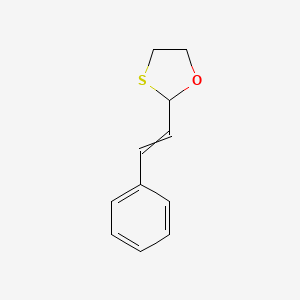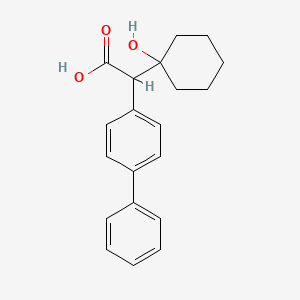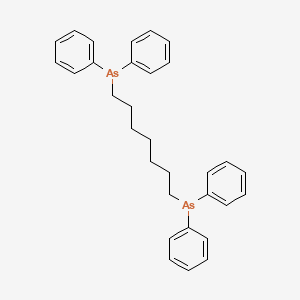
(Heptane-1,7-diyl)bis(diphenylarsane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Heptane-1,7-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a heptane backbone. Organoarsenic compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Heptane-1,7-diyl)bis(diphenylarsane) typically involves the reaction of heptane-1,7-diyl dihalide with diphenylarsine in the presence of a base. The reaction conditions often include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Base: Sodium or potassium tert-butoxide
Industrial Production Methods
Industrial production methods for organoarsenic compounds like (Heptane-1,7-diyl)bis(diphenylarsane) may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Heptane-1,7-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The arsenic centers can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The diphenylarsane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Reduced arsenic species.
Substitution: Various substituted organoarsenic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Heptane-1,7-diyl)bis(diphenylarsane) is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be used as catalysts in various organic reactions.
Biology
Organoarsenic compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties. (Heptane-1,7-diyl)bis(diphenylarsane) may exhibit similar activities, although specific studies would be required to confirm this.
Medicine
In medicinal chemistry, organoarsenic compounds have been explored for their therapeutic potential. (Heptane-1,7-diyl)bis(diphenylarsane) could be investigated for its potential use in drug development.
Industry
In industrial applications, organoarsenic compounds are used in the synthesis of advanced materials, including semiconductors and polymers. (Heptane-1,7-diyl)bis(diphenylarsane) may find applications in these areas.
Wirkmechanismus
The mechanism of action of (Heptane-1,7-diyl)bis(diphenylarsane) would depend on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with cellular targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Hexane-1,6-diyl)bis(diphenylarsane)
- (Octane-1,8-diyl)bis(diphenylarsane)
- (Pentane-1,5-diyl)bis(diphenylarsane)
Uniqueness
(Heptane-1,7-diyl)bis(diphenylarsane) is unique due to its specific heptane backbone, which may impart distinct steric and electronic properties compared to its analogs with shorter or longer alkane chains
Eigenschaften
CAS-Nummer |
82195-44-6 |
|---|---|
Molekularformel |
C31H34As2 |
Molekulargewicht |
556.4 g/mol |
IUPAC-Name |
7-diphenylarsanylheptyl(diphenyl)arsane |
InChI |
InChI=1S/C31H34As2/c1(2-16-26-32(28-18-8-4-9-19-28)29-20-10-5-11-21-29)3-17-27-33(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-15,18-25H,1-3,16-17,26-27H2 |
InChI-Schlüssel |
HKQNGAMCYZIIFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](CCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


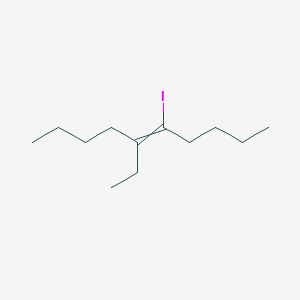

![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
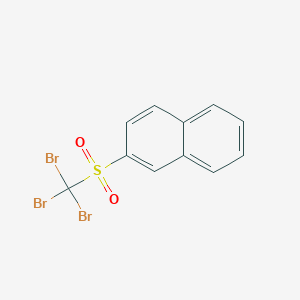
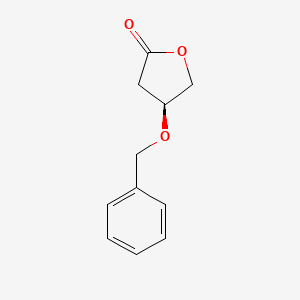
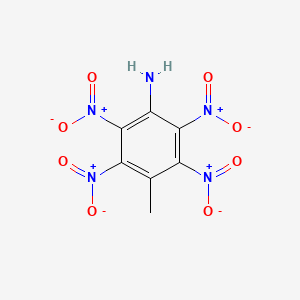
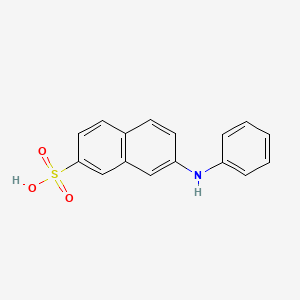
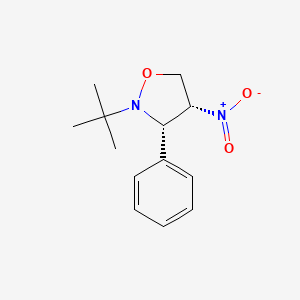
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)
![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)
